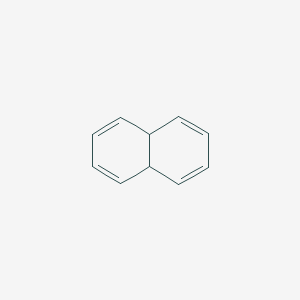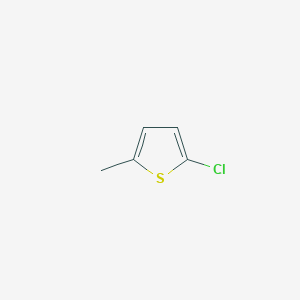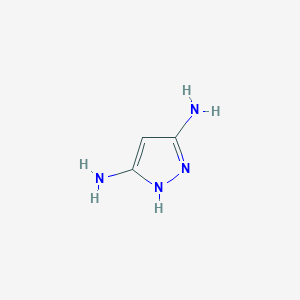
Butylcyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butylcyclooctane is a cyclic hydrocarbon with the chemical formula C12H22. It is a colorless liquid with a boiling point of 224°C and a melting point of -20°C. Butylcyclooctane is a versatile compound that has a wide range of applications in the fields of chemistry, medicine, and industry.
Wirkmechanismus
The mechanism of action of butylcyclooctane is not well understood. However, it is believed that it interacts with biological membranes and alters their properties. Butylcyclooctane has been shown to increase the fluidity of lipid membranes, which may affect the function of membrane-bound proteins.
Biochemical and Physiological Effects
Butylcyclooctane has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. Butylcyclooctane has also been shown to have antitumor and antiviral activity. However, the mechanism of these effects is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using butylcyclooctane in lab experiments include its low toxicity, high boiling point, and low viscosity. It is also a good solvent for nonpolar compounds. However, its high cost and limited availability may limit its use in some experiments.
Zukünftige Richtungen
For the study of butylcyclooctane include the development of new synthetic methods, the study of its mechanism of action, and the development of new applications in industry and medicine.
Synthesemethoden
The synthesis method of butylcyclooctane involves the reaction of cyclooctene with butyllithium in anhydrous diethyl ether. The reaction is carried out at low temperatures (-78°C) and under an inert atmosphere. The butyllithium is added dropwise to the cyclooctene, and the mixture is stirred for several hours until the reaction is complete. The resulting product is then purified by distillation.
Wissenschaftliche Forschungsanwendungen
Butylcyclooctane has been widely used in scientific research as a solvent, reagent, and intermediate in the synthesis of various compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and polymers. Butylcyclooctane has also been used as a model compound in the study of the structure and properties of cyclic hydrocarbons.
Eigenschaften
CAS-Nummer |
16538-93-5 |
|---|---|
Produktname |
Butylcyclooctane |
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
butylcyclooctane |
InChI |
InChI=1S/C12H24/c1-2-3-9-12-10-7-5-4-6-8-11-12/h12H,2-11H2,1H3 |
InChI-Schlüssel |
MBACTSHRHMTZMA-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCCCCC1 |
Kanonische SMILES |
CCCCC1CCCCCCC1 |
Synonyme |
Butylcyclooctane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




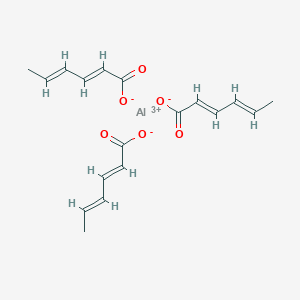
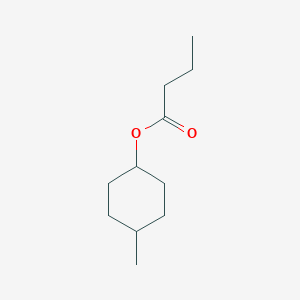


![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)
